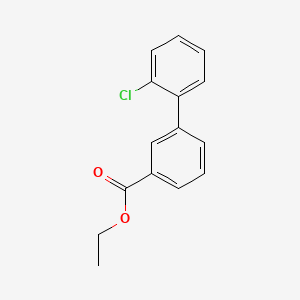

Ethyl 2'-chloro-biphenyl-3-carboxylate

Description

Ethyl 2'-chloro-biphenyl-3-carboxylate is a biphenyl derivative featuring a chlorine atom at the 2' position of one aromatic ring and an ethyl carboxylate group at the 3 position of the adjacent ring. The chlorine substituent introduces steric and electronic effects, while the ethyl carboxylate group contributes to solubility and reactivity. Structural characterization of such compounds typically employs crystallographic tools like SHELX and ORTEP-3 for refinement and visualization .

Properties

CAS No. |

773128-42-0 |

|---|---|

Molecular Formula |

C15H13ClO2 |

Molecular Weight |

260.71 g/mol |

IUPAC Name |

ethyl 3-(2-chlorophenyl)benzoate |

InChI |

InChI=1S/C15H13ClO2/c1-2-18-15(17)12-7-5-6-11(10-12)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3 |

InChI Key |

JIJIFQTULOTMIS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2’-chloro-biphenyl-3-carboxylate typically involves the following steps:

Biphenyl Formation: The initial step involves the formation of the biphenyl core. This can be achieved through a Suzuki-Miyaura coupling reaction between a halogenated benzene and a boronic acid derivative.

Chlorination: The biphenyl intermediate is then subjected to chlorination to introduce the chlorine atom at the 2’-position. This can be done using reagents such as thionyl chloride or phosphorus pentachloride.

Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ethyl 2’-chloro-biphenyl-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’-chloro-biphenyl-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2’-position can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation: The biphenyl ring can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Nucleophilic Substitution: Substituted biphenyl derivatives.

Hydrolysis: 2’-chloro-biphenyl-3-carboxylic acid.

Oxidation: Biphenyl quinone derivatives.

Scientific Research Applications

Ethyl 2’-chloro-biphenyl-3-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.

Material Science: Used in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2’-chloro-biphenyl-3-carboxylate depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, while the ester and chlorine groups can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Substituent Halogen Variation: Chlorine vs. Fluorine

Ethyl 4-chloro-2'-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate () shares a biphenyl ester scaffold but differs in halogen placement and additional substituents:

- Halogen Effects: The 2'-fluoro substituent (vs. Chlorine’s larger atomic radius may enhance steric hindrance, affecting crystal packing .

- Functional Groups : The hydroxyl (-OH) and methyl (-CH₃) groups in the fluorinated analog introduce hydrogen-bonding capability and increased hydrophobicity, respectively. Ethyl 2'-chloro-biphenyl-3-carboxylate lacks these groups, likely reducing its solubility in polar solvents .

Complexity of Substituent Arrangement

Ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate () features a fused pyrrolo-pyrrole system with multiple aromatic and alkyl substituents:

- Steric Considerations : The bulky benzyl and chlorophenylpropyl groups create significant steric hindrance, limiting conformational flexibility compared to the planar biphenyl system of Ethyl 2'-chloro-biphenyl-3-carboxylate.

- Reactivity : The ester group in both compounds is susceptible to hydrolysis, but the extended conjugation in the biphenyl system of the target compound may stabilize the carboxylate moiety against nucleophilic attack .

Crystallographic and Electronic Properties

While direct data for Ethyl 2'-chloro-biphenyl-3-carboxylate is unavailable, crystallographic software like SHELXL and WinGX () are routinely used to analyze bond lengths, angles, and packing efficiencies in similar compounds. For example:

- Biphenyl Dihedral Angles : Substitutents at the 2' position (e.g., chlorine) can increase torsional strain between phenyl rings, reducing planarity and π-π stacking efficiency.

- Crystal Packing : Halogen bonds (C–Cl···O) may dominate in chloro-substituted analogs, whereas fluorinated derivatives () might prioritize C–F···H interactions .

Data Table: Key Structural and Functional Comparisons

Research Implications and Gaps

- Pharmacological Potential: Chlorinated biphenyl esters (e.g., ) are noted for pharmacological activity, suggesting Ethyl 2'-chloro-biphenyl-3-carboxylate could be explored as a drug precursor .

- Synthetic Challenges : The 2'-chloro substitution may complicate regioselective synthesis compared to para-substituted analogs.

- Data Limitations : Direct experimental data (e.g., melting points, NMR spectra) for Ethyl 2'-chloro-biphenyl-3-carboxylate are absent in the provided evidence, necessitating further studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.